2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide
Description
2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide is a heterocyclic organic compound featuring a benzoxadiazole core fused with an ethanimidamide group. The benzoxadiazole moiety (a fused aromatic ring containing one oxygen and two nitrogen atoms) confers unique electronic properties, making this compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
690632-81-6 |
|---|---|
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(2,1,3-benzoxadiazol-5-yloxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8N4O3/c9-8(10-13)4-14-5-1-2-6-7(3-5)12-15-11-6/h1-3,13H,4H2,(H2,9,10) |
InChI Key |
LXLDEOOZYWLZAU-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C=C1OCC(=NO)N |
Isomeric SMILES |
C1=CC2=NON=C2C=C1OC/C(=N/O)/N |
Canonical SMILES |
C1=CC2=NON=C2C=C1OCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide typically involves the following steps:
Formation of Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with formic acid or its derivatives.
Attachment of Ethanimidamide Group: The benzoxadiazole intermediate is then reacted with an appropriate ethanimidamide precursor under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with biological molecules through hydrogen bonding and π-π interactions, while the ethanimidamide group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The benzoxadiazole ring in the primary compound contains electron-deficient nitrogen atoms, which may enhance electrophilic reactivity compared to the benzodioxole analog (electron-rich due to two oxygen atoms) .
- Substituent Impact: The 4-chlorophenoxy group in the analog (CAS 79295-18-4) introduces lipophilicity, which may improve membrane permeability compared to the polar benzoxadiazole or benzodioxole systems .
Pharmacological and Industrial Relevance
- Seller claims emphasize its use in drug synthesis .
- Benzoxadiazole vs. Benzodioxole Derivatives : Benzoxadiazoles are often explored as fluorescent probes or kinase inhibitors due to their electron-deficient aromatic systems. In contrast, benzodioxoles (e.g., the C9H10N2O4 compound) are associated with antioxidant or anti-inflammatory activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
